3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo-
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Overview
Description
N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with diethyl malonate under specific conditions. The reaction proceeds through a cyclization process to form the benzothiazole ring, followed by acylation to introduce the acetamide group. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete cyclization and acylation.
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- N,N-diethyl-2-(2-oxo-1,3-benzofuran-3-yl)acetamide
Uniqueness
N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties compared to benzoxazole and benzofuran analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
14015-97-5 |
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Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14(4-2)12(16)9-15-10-7-5-6-8-11(10)18-13(15)17/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
YVHBNAOKUAYEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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